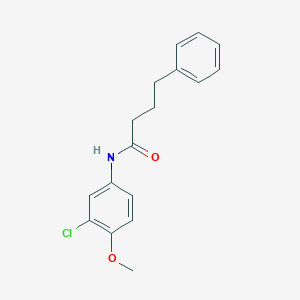![molecular formula C26H25ClN4O4 B297535 2-(2-{4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide](/img/structure/B297535.png)
2-(2-{4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-{4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide, also known as compound 1, is a potential therapeutic agent that has been the subject of extensive scientific research. This compound belongs to the class of hydrazones and has shown promising results in various biological assays.
Mecanismo De Acción
The mechanism of action of 2-(2-{4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide 1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and inflammation. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, it has also been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and immune response.
Biochemical and Physiological Effects:
Compound 1 has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In addition, it has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Compound 1 has several advantages for lab experiments, including its high potency and selectivity against cancer cells. It also has good solubility in aqueous solutions, which makes it easy to administer in vitro and in vivo. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for further optimization of its pharmacokinetic and pharmacodynamic properties.
Direcciones Futuras
There are several future directions for the research and development of 2-(2-{4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide 1. One potential direction is to optimize its pharmacokinetic and pharmacodynamic properties to improve its efficacy and reduce its toxicity. Another direction is to investigate its potential as a combination therapy with other anti-cancer agents. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Finally, more preclinical and clinical studies are needed to evaluate its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 2-(2-{4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide 1 involves the reaction of 2-hydrazinyl-N-(4-ethylphenyl)acetamide with 4-(2-formylphenoxy)-3-chloro-2-methylaniline in the presence of acetic acid. The resulting product is then treated with 4-(2-hydroxybenzylidene)benzohydrazide to yield 2-(2-{4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide 1. This synthesis method has been reported in several scientific journals and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
Compound 1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. It has been found to exhibit potent cytotoxic effects against cancer cells, particularly breast and lung cancer cells. In addition, it has also shown anti-diabetic and anti-inflammatory activities in animal models. These findings suggest that 2-(2-{4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide 1 has the potential to be developed as a novel therapeutic agent for the treatment of these diseases.
Propiedades
Nombre del producto |
2-(2-{4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide |
|---|---|
Fórmula molecular |
C26H25ClN4O4 |
Peso molecular |
493 g/mol |
Nombre IUPAC |
N//'-[(E)-[4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(4-ethylphenyl)oxamide |
InChI |
InChI=1S/C26H25ClN4O4/c1-3-18-7-11-20(12-8-18)29-25(33)26(34)31-28-15-19-9-13-21(14-10-19)35-16-24(32)30-23-6-4-5-22(27)17(23)2/h4-15H,3,16H2,1-2H3,(H,29,33)(H,30,32)(H,31,34)/b28-15+ |
Clave InChI |
IAKSPSRCQQCOAT-RWPZCVJISA-N |
SMILES isomérico |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)NC3=C(C(=CC=C3)Cl)C |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)NC3=C(C(=CC=C3)Cl)C |
SMILES canónico |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)NC3=C(C(=CC=C3)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromo-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B297452.png)

![5-bromo-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B297458.png)

![1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-5-bromo-1H-indole-3-carbaldehyde](/img/structure/B297460.png)
![2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B297463.png)

![Tert-butyl 2-[(4-bromo-2-chlorophenoxy)acetyl]hydrazinecarboxylate](/img/structure/B297466.png)
![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297468.png)
![ethyl 2-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297469.png)
![2-{3-[(6-acetyl-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]-1H-indol-1-yl}-N-(2-furylmethyl)acetamide](/img/structure/B297470.png)
![1-(4-bromophenyl)-5-({1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297473.png)
![ethyl 2-({1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-5-(2,3-dimethoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297474.png)
![3-Methylbenzyl 4-[(4-methyl-1-piperazinyl)carbothioyl]phenyl ether](/img/structure/B297475.png)